Dapagliflozin propanediol anhydrous

Solid-state characterization Thermal analysis Pharmaceutical stability

Analytical discrepancies due to hydrate variability? This anhydrous propanediol solvate (CAS 1971128-01-4) eliminates water-content interference, ensuring reproducible HPLC/LC-MS calibration for ANDA submissions. - **For QC/AMV:** Defined stoichiometry; no dehydration endotherm from 25-150°C, preventing thermal amorphization during forced degradation studies. - **For Formulation R&D:** Benchmark Carr's index, Hausner ratio, and IDR against monohydrate (CAS 960404-48-2). - **In Vitro Pharmacology:** High SGLT2 selectivity (IC50=1.1 nM; 1,200-fold over SGLT1). Clean off-target profile (>330 counterscreens). Supplied with batch-specific COA, MSDS, and HPLC purity data.

Molecular Formula C24H33ClO8
Molecular Weight 485 g/mol
CAS No. 1971128-01-4
Cat. No. B3060979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin propanediol anhydrous
CAS1971128-01-4
Molecular FormulaC24H33ClO8
Molecular Weight485 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O
InChIInChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1
InChIKeyVYOCLVRXZCRBML-XMODHJQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapagliflozin Propanediol Anhydrous: Overview


Dapagliflozin propanediol anhydrous (CAS 1971128-01-4) is a sodium-glucose cotransporter-2 (SGLT2) inhibitor chemically described as (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol compounded with (2S)-propane-1,2-diol [1]. This compound exists as a propanediol solvate without water of hydration, distinguishing it from the commercial monohydrate form (CAS 960404-48-2) used in Forxiga®/Farxiga® tablets [2]. The anhydrous form serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [3].

Reference Standard
Supports analytical method development and ANDA QC applications.
Anhydrous Form
Defined stoichiometry avoids hydrate water content variability in quantification.
Thermal Profile
Absence of dehydration endotherm supports stability-indicating assay workflows.

Dapagliflozin Anhydrous vs. Monohydrate: Key Differences


Generic substitution between dapagliflozin solid forms is precluded by fundamental differences in physicochemical behavior that directly impact analytical accuracy, stability, and processability. Dapagliflozin propanediol monohydrate (DAP-PDO-H₂O) loses its solvent lattice structure at slightly elevated temperatures, rendering it amorphous and compromising solid-state stability [1]. This thermal instability necessitates stringent temperature and humidity controls during production and storage [2]. In contrast, the anhydrous propanediol form (CAS 1971128-01-4) lacks the labile water molecule, offering distinct properties relevant to reference standard applications and certain formulation strategies. The following evidence quantifies these critical differences that govern scientific selection.

Anhydrous Propanediol
Monohydrate (DAP-PDO-H₂O)
Thermal Stability
No dehydration endotherm; retains crystalline integrity at elevated temperatures.
Dehydration endotherm observed; may lose crystalline lattice and amorphize during processing.
Hygroscopicity
Expected distinct moisture sorption; may support controlled moisture content for precise weighing.
~2% water uptake at 95% RH; moisture may still affect content uniformity.

Dapagliflozin Propanediol Anhydrous: Comparative Evidence


Thermal Stability vs. Monohydrate

Dapagliflozin propanediol monohydrate (D-PD) undergoes dehydration and loss of crystalline lattice structure at relatively low temperatures, a phenomenon not applicable to the anhydrous form. Differential scanning calorimetry (DSC) analysis reveals that D-PD exhibits an endothermic transition indicative of dehydration, whereas the anhydrous propanediol form lacks this labile water-associated thermal event [1]. This thermal instability renders D-PD susceptible to amorphization during routine processing conditions [2].

Thermal Stability
Reported
No dehydration endotherm Dehydration endotherm (monohydrate)
Supports thermal stability for reference standard use
DSC analysis; monohydrate requires strict temperature control
Solid-state characterization Thermal analysis Pharmaceutical stability

Hygroscopicity and Moisture Uptake

Dapagliflozin free base exhibits severe hygroscopicity, absorbing moisture and forming sticky lumps that complicate processing and compromise content uniformity [1]. While the commercial monohydrate form (DAP-PDO-H₂O) was developed to mitigate this issue, it still uptakes approximately 2% water at 95% relative humidity (RH) . The anhydrous propanediol form, lacking the water of hydration, presents an intermediate hygroscopicity profile suitable for applications where controlled moisture content is critical, though quantitative DVS data for the anhydrous form specifically remain limited in the public domain.

Hygroscopicity
Data to verify
Expected distinct water sorption ~2% uptake (monohydrate) at 95% RH
Supports moisture-control selection for analytical workflows
DVS data limited for anhydrous form
Hygroscopicity Dynamic vapor sorption Solid-state stability

Cardiovascular Outcomes: Heart Failure Risk vs. Empagliflozin

In a large comparative effectiveness study using real-world claims data from 232,890 canagliflozin, 129,881 dapagliflozin, and 295,043 empagliflozin initiators, dapagliflozin at the low 5 mg dose was associated with a significantly higher risk of heart failure hospitalization compared with empagliflozin (HR = 1.30; 95% CI, 1.12–1.50) [1]. This risk was not observed with the 10 mg dapagliflozin dose (HR = 1.06; 95% CI, 0.88–1.27) [2]. For myocardial infarction or stroke, dapagliflozin was comparable to empagliflozin (HR = 0.95; 95% CI, 0.89–1.03) [1].

Heart Failure Risk
Head-to-head
HR 1.30 (5 mg) vs empagliflozin HR 1.06 (10 mg) vs empagliflozin
Supports dose-specific cardiovascular endpoint comparison
Observational study; research-use context only
Cardiovascular outcomes SGLT2 inhibitor Heart failure

SGLT2 Selectivity Profile

Dapagliflozin demonstrates high selectivity for SGLT2 over SGLT1, with an IC₅₀ of 1.1 nM for hSGLT2 and approximately 1,200-fold selectivity over hSGLT1 [1]. This selectivity profile is comparable to other gliflozins but underscores the molecule's targeted mechanism. In a broad in vitro screen of over 330 receptors, enzymes, ion channels, and transporters, dapagliflozin exhibited no significant off-target interactions .

SGLT2 Selectivity
Reported
IC₅₀ = 1.1 nM (hSGLT2); ~1,200-fold over hSGLT1
Supports SGLT2 selectivity assay context
In vitro recombinant human transporter assays
SGLT2 selectivity Off-target activity Pharmacology

Dapagliflozin Propanediol Anhydrous Applications


Analytical Reference Standard for ANDA Methods

Dapagliflozin propanediol anhydrous serves as a critical reference standard for developing and validating HPLC, UPLC, and LC-MS methods used in Abbreviated New Drug Applications (ANDA). Its defined anhydrous stoichiometry eliminates variability introduced by hydrate water content, ensuring accurate quantification of dapagliflozin and its related substances [1]. The compound's distinct thermal behavior—specifically the absence of a dehydration endotherm—provides a stable baseline for forced degradation and stability-indicating assays where the monohydrate form may undergo temperature-induced amorphization [2].

Solid-State Characterization and Preformulation

The anhydrous propanediol form is a valuable comparator in solid-state screening studies aimed at identifying optimal crystalline forms for formulation development. Its distinct physicochemical properties—including thermal stability, hygroscopicity, and mechanical behavior—serve as a benchmark against which novel cocrystals, salts, and amorphous solid dispersions are evaluated [1][2]. Researchers utilize the anhydrous form to establish baseline Carr's index, Hausner ratio, and intrinsic dissolution rate (IDR) values when assessing manufacturability improvements of alternative solid forms.

In Vitro Pharmacology and Selectivity Profiling

With its high SGLT2 selectivity (IC₅₀ = 1.1 nM; ~1,200-fold over SGLT1), dapagliflozin propanediol anhydrous is employed as a reference SGLT2 inhibitor in in vitro pharmacology studies [1]. It serves as a positive control in assays evaluating novel SGLT2 inhibitors, enabling head-to-head comparisons of potency and selectivity. The compound's clean off-target profile—validated against >330 receptors, enzymes, and channels—makes it an ideal tool compound for mechanism-of-action studies in renal glucose transport research [2].

Application
Selection Property
Validation Focus
Reference Standard for ANDA Methods
Anhydrous stoichiometry & thermal stability
Method precision, stability-indicating assays
Solid-State Screening Comparator
Physicochemical benchmark profile
Crystallinity, processability, dissolution comparison
SGLT2 Inhibition Assay Research
SGLT2 selectivity profile
Target-engagement and selectivity assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin propanediol anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.